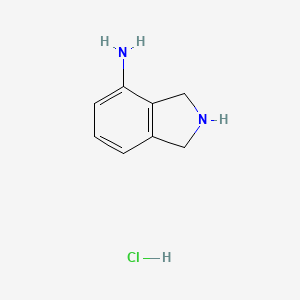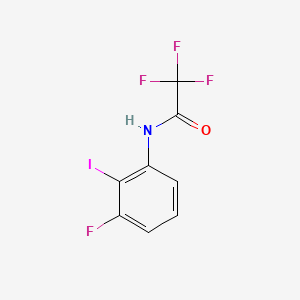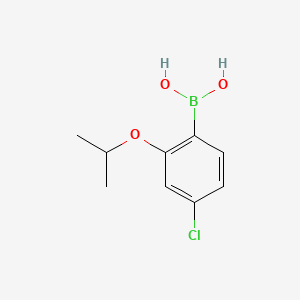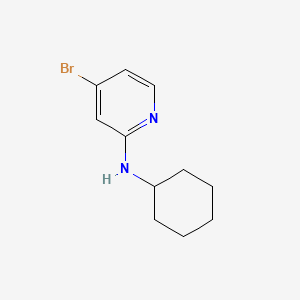
Isoindolin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolin-4-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of isoindoline, a heterocyclic compound that contains a fused benzopyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
Isoindolin-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction typically occurs under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that optimize yield and purity. These methods may include the use of specific catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions
Isoindolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to isoindolinone derivatives.
Reduction: Formation of reduced isoindoline compounds.
Substitution: Reactions with electrophiles to form substituted isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include isoindolinone derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .
科学的研究の応用
Isoindolin-4-amine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of isoindolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Isoindolin-4-amine hydrochloride can be compared with other similar compounds, such as:
Isoindoline: A fully reduced member of the isoindole family.
Isoindolinone: An oxidized derivative of isoindoline.
Phthalimide: A related compound with a similar ring structure.
This compound is unique due to its specific substitution pattern and potential for diverse applications in scientific research and industry .
特性
IUPAC Name |
2,3-dihydro-1H-isoindol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKXBWVFGYQNQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B577713.png)





![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)






